4-Hydroxycyclohexanecarbonitrile chemical properties and structure
4-Hydroxycyclohexanecarbonitrile chemical properties and structure
An In-Depth Technical Guide to 4-Hydroxycyclohexanecarbonitrile: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
Introduction: A Versatile Bifunctional Scaffold
4-Hydroxycyclohexanecarbonitrile is a valuable bifunctional molecule featuring a cyclohexane ring substituted with both a hydroxyl (-OH) and a nitrile (-C≡N) group. This unique combination of functional groups, situated on a non-aromatic, three-dimensional scaffold, makes it a highly versatile building block in modern organic synthesis. Its ability to undergo a wide range of chemical transformations at two distinct reactive sites has positioned it as a key intermediate in the development of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of its chemical structure, properties, spectroscopic signature, synthesis, and safe handling, tailored for researchers, chemists, and drug development professionals.
Key Identifiers:
Molecular Structure and Stereochemistry
The fundamental structure of 4-hydroxycyclohexanecarbonitrile consists of a six-membered carbocyclic ring. The hydroxyl and nitrile substituents at the 1 and 4 positions give rise to geometric isomerism.
Cis/Trans Isomerism
The relative spatial orientation of the hydroxyl and nitrile groups across the cyclohexane ring results in two distinct diastereomers: cis and trans.
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cis-4-Hydroxycyclohexanecarbonitrile: Both the hydroxyl and nitrile groups are on the same face of the cyclohexane ring. In the most stable chair conformation, one substituent will be in an axial position while the other is equatorial.
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trans-4-Hydroxycyclohexanecarbonitrile: The hydroxyl and nitrile groups are on opposite faces of the ring. The most stable chair conformation allows both bulky substituents to occupy equatorial positions, minimizing steric strain. This generally makes the trans isomer the more thermodynamically stable of the two.
The specific isomer used can have profound implications for the stereochemical outcome of subsequent reactions and the final conformation of target molecules, a critical consideration in drug design.
Caption: Geometric isomers of 4-Hydroxycyclohexanecarbonitrile.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical intermediate. The following data provides a reference for the identification and quality control of 4-hydroxycyclohexanecarbonitrile.
Chemical and Physical Properties
The properties of this compound are summarized in the table below, compiled from computed data and supplier information.
| Property | Value | Source |
| IUPAC Name | 4-hydroxycyclohexane-1-carbonitrile | [3] |
| Appearance | Colorless to light yellow oil | [4] |
| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| pKa | 14.69 ± 0.40 (Predicted) | [4] |
| LogP | -0.09 | [1] |
| Topological Polar Surface Area | 44 Ų | [3] |
| Refractive Index | 1.484 | [1] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides a definitive fingerprint for the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by two prominent absorption bands corresponding to its functional groups. A strong, broad band appears in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the alcohol, with the broadening caused by hydrogen bonding. A sharp, medium-intensity band appears around 2250-2240 cm⁻¹, which is characteristic of the C≡N nitrile stretch. Additional peaks for C-H and C-O stretching are also present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show complex multiplets for the cyclohexane ring protons between approximately 1.0-2.5 ppm. A distinct signal, often a broad singlet, corresponds to the hydroxyl proton (-OH). The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet, with its chemical shift and multiplicity being highly dependent on the cis/trans stereochemistry.
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¹³C NMR: The spectrum will display signals for the seven carbons. The nitrile carbon (C≡N) is typically found downfield around 120 ppm. The carbon attached to the hydroxyl group (CH-OH) appears in the 65-75 ppm range, while the remaining aliphatic carbons of the ring resonate between 20-40 ppm.
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Mass Spectrometry (MS): In mass spectrometry, the compound will exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z = 125.17). Predicted collision cross-section (CCS) values can further aid in identification.[6] Common fragmentation patterns may include the loss of water [M-H₂O]⁺ and the loss of the nitrile group.
Synthesis, Reactivity, and Applications
A Standard Synthetic Protocol
A highly efficient and common method for synthesizing 4-hydroxycyclohexanecarbonitrile is through the selective reduction of the corresponding ketone, 4-oxocyclohexanecarbonitrile.[4] The use of sodium borohydride (NaBH₄) in an alcoholic solvent is a field-proven choice due to its mild nature and high chemoselectivity for reducing ketones in the presence of nitriles.
Experimental Protocol: Reduction of 4-Oxocyclohexanecarbonitrile [4]
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Reaction Setup: To a 250 mL round-bottomed flask, add 4-oxocyclohexanecarbonitrile (10 g, 81.20 mmol, 1.0 eq.) and methanol (100 mL).
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Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0 °C.
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Reagent Addition: Slowly add sodium borohydride (1.52 g, 40.18 mmol, 0.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Causality Note: The slow, portion-wise addition is critical to control the exothermic reaction and prevent side reactions.
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Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous ammonium chloride solution while cooling in an ice bath. Trustworthiness Note: This step safely neutralizes any unreacted borohydride and hydrolyzes the borate-ester intermediate.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).
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Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Product: The procedure affords 4-hydroxycyclohexanecarbonitrile (yields up to 99%) as a colorless oil.[4]
Caption: Workflow for the synthesis of 4-Hydroxycyclohexanecarbonitrile.
Chemical Reactivity and Synthetic Utility
The value of 4-hydroxycyclohexanecarbonitrile lies in the orthogonal reactivity of its two functional groups.
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Reactions at the Hydroxyl Group: The alcohol can be oxidized to the corresponding ketone, esterified with carboxylic acids or acyl chlorides, or converted into an ether. It can also act as a nucleophile or be transformed into a leaving group for substitution reactions.
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Reactions at the Nitrile Group: The nitrile is a versatile precursor to other key functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-hydroxycyclohexanecarboxylic acid) or reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to form a primary amine (4-(aminomethyl)cyclohexan-1-ol).
This dual functionality allows for sequential or protected chemical modifications, enabling the construction of complex molecules with precise control over their architecture. It serves as an important scaffold for creating libraries of compounds in drug discovery programs, where the cyclohexane core provides a desirable three-dimensional, non-planar structure compared to flat aromatic rings.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS), 4-hydroxycyclohexanecarbonitrile is classified with the following hazards:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
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Skin Irritation: Causes skin irritation.[3]
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Eye Irritation: Causes serious eye irritation.[3]
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Respiratory Irritation: May cause respiratory irritation.[3]
Recommended Handling and Storage
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Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[1]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1]
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First Aid: In case of contact, wash skin with copious amounts of water.[2] For eye contact, rinse thoroughly with water for at least 15 minutes.[2] If inhaled, move to fresh air.[2] In all cases of significant exposure, seek immediate medical attention.[2]
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Storage: Store in a tightly closed container in a dry, well-ventilated area at room temperature.[4] Keep away from heat, sparks, and open flames.[1]
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Incompatibilities: Avoid contact with strong oxidizing agents.[1]
Conclusion
4-Hydroxycyclohexanecarbonitrile is a deceptively simple yet powerful chemical intermediate. Its well-defined stereochemistry, predictable reactivity at two distinct functional groups, and straightforward synthesis make it an indispensable tool for synthetic chemists. Its utility as a non-aromatic scaffold is particularly relevant in the field of medicinal chemistry, where the introduction of three-dimensional character is a key strategy for optimizing drug-like properties. A thorough understanding of its properties, handling, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
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4-Hydroxycyclohexanecarbonitrile | CAS#:24056-34-6 | Chemsrc . Chemsrc. [Link]
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4-Hydroxycyclohexanecarbonitrile | C7H11NO | CID 12617272 . PubChem, National Center for Biotechnology Information. [Link]
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4-Hydroxy-1-methylcyclohexane-1-carbonitrile | C8H13NO | CID 21425080 . PubChem, National Center for Biotechnology Information. [Link]
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4-Hydroxy-1,4-dimethylcyclohexane-1-carbonitrile | C9H15NO | CID 59442551 . PubChem, National Center for Biotechnology Information. [Link]
-
4-hydroxycyclohexanecarbonitrile (C7H11NO) . PubChemLite. [Link]
Sources
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